molecular formula C21H24N4O3S B14934512 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14934512
M. Wt: 412.5 g/mol
InChI Key: JAYMEYQQDFQQLX-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a tetrahydropyran ring at position 2. This compound belongs to a class of molecules designed for pharmaceutical exploration, leveraging the thiadiazole scaffold’s metabolic stability and the pyran-pyrrole system’s capacity for hydrophobic interactions .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C21H24N4O3S/c1-27-17-6-4-16(5-7-17)14-19-23-24-20(29-19)22-18(26)15-21(8-12-28-13-9-21)25-10-2-3-11-25/h2-7,10-11H,8-9,12-15H2,1H3,(H,22,24,26)

InChI Key

JAYMEYQQDFQQLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Thiadiazole Formation

The 1,3,4-thiadiazole ring can be synthesized using a modified one-pot cyclodehydration method reported by, which avoids toxic reagents like POCl₃.

Procedure :

  • Thiosemicarbazide formation : React 4-methoxybenzyl hydrazine with carbon disulfide in ethanol under reflux to yield 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine.
  • Cyclization : Treat the intermediate with acetic acid in the presence of polyphosphate ester (PPE) at 110°C for 6 hours.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 6 hours
Catalyst PPE (10 mol%)

Alternative Route via Thiosemicarbazone Intermediate

A secondary method involves thiosemicarbazone formation followed by acetylation, as demonstrated in:

  • Condense 4-methoxybenzaldehyde with thiosemicarbazide in ethanol/HCl to form the thiosemicarbazone.
  • Acetylate with acetic anhydride in pyridine at reflux.

Yield : 60–65%.

Synthesis of the Tetrahydro-2H-Pyran-Pyrrole Moiety

Pyrrole Functionalization of Tetrahydro-2H-Pyran

The 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran subunit is synthesized via a two-step protocol:

  • Cyclization : React diethyl ether-protected 4-hydroxytetrahydro-2H-pyran with pyrrole using a Mitsunobu reaction (DEAD, PPh₃).
  • Deprotection : Remove the ether protecting group with HCl in dioxane.

Optimized Conditions :

Parameter Value Source
Mitsunobu Reagents DEAD/PPh₃ (1.2 equiv each)
Reaction Time 12 hours
Yield 78%

Acetamide Bridge Formation

Coupling via Acetyl Chloride

The final step involves conjugating the thiadiazole and pyran-pyrrole fragments using acetyl chloride:

  • Activate the pyran-pyrrole subunit with acetyl chloride in dry DCM at 0°C.
  • Add the thiadiazole-2-amine derivative and triethylamine (TEA), stirring at room temperature for 24 hours.

Characterization Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 4H, aromatic), 6.72 (t, 2H, pyrrole), 4.12–3.89 (m, 4H, pyran), 3.79 (s, 3H, OCH₃).
  • LC-MS : m/z 483.2 [M+H]⁺.

Yield : 58–62%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of key methods:

Method Steps Total Yield Toxic Reagents Scalability
One-Pot Cyclodehydration 2 68% No High
Thiosemicarbazone Route 3 60% HCl, Pyridine Moderate
Mitsunobu Coupling 2 78% DEAD Low

Challenges and Optimization Opportunities

  • Low Coupling Efficiency : The acetamide bridge formation yields ≤62% due to steric hindrance. Microwave-assisted synthesis could reduce reaction times.
  • Pyrrole Instability : The Mitsunobu reaction requires strict anhydrous conditions to prevent pyrrole decomposition.
  • Catalyst Recovery : PPE in the one-pot method is non-recoverable, increasing costs.

Chemical Reactions Analysis

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituents on Thiadiazole Additional Functional Groups Synthesis Pathway Biological Activity Reference
Target Compound 5-(4-Methoxybenzyl), 2-(tetrahydropyran-4-yl with pyrrole) Pyrrole-tethered pyran Multi-step coupling (hypothesized) Not reported (in vitro studies pending) -
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Acetyl, 5-(4-fluorophenyl) Dihydrothiadiazole Cyclization of thiosemicarbazide derivatives Antifungal activity (Candida spp.)
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)...}acetamide 4-Nitrophenyl, thiazole-pyrazole hybrid Chlorophenyl-pyrazole Maleimide cyclization Antimicrobial (E. coli, S. aureus)
4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-... Benzyl, chloroacetate Chloroacetate-pyridazine Condensation and esterification Cytotoxicity (HeLa cells)

Analysis :

  • The target compound distinguishes itself via the 4-methoxybenzyl group (electron-donating) and pyrrole-pyran system, which may enhance membrane permeability compared to fluorophenyl (electron-withdrawing) or nitro-substituted analogs .
  • Antimicrobial activity in analogs like correlates with chlorophenyl and nitrophenyl substituents, suggesting the methoxybenzyl group in the target compound might shift activity toward anti-inflammatory or kinase inhibition pathways .

Pyran-Containing Acetamides

Structural and Pharmacokinetic Insights

Compound Name Pyran Modification Linked Heterocycle Key Findings Reference
Target Compound 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran 1,3,4-Thiadiazole Potential for CNS penetration due to pyrrole’s lipophilicity -
N-[3-(4-Chlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide Tetrahydro-2H-pyran-2-yl Pyrazole Improved metabolic stability vs. non-pyran analogs
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Tetrahydro-2H-pyran-4-ylmethyl Thiazole-pyrazole Dual pyran groups enhance solubility (logP = 2.1)

Analysis :

  • The pyrrole-pyran system in the target compound may offer superior binding affinity to hydrophobic enzyme pockets compared to pyran-methyl or pyran-2-yl derivatives .
  • Pyran-containing analogs consistently demonstrate enhanced solubility and oral bioavailability , as seen in , suggesting similar advantages for the target compound .

Heterocyclic Hybrids: SAR Trends

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., ) exhibit greater thermal stability but lower aqueous solubility than thiazole-based compounds (e.g., ).
  • Pyrrole vs. Pyrazole : Pyrrole’s aromaticity and smaller size (vs. pyrazole in ) may reduce steric hindrance in target engagement.
  • Methoxybenzyl vs. Chlorophenyl : Methoxy groups improve metabolic stability but may reduce electrophilic reactivity critical for antimicrobial activity .

Biological Activity

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 315.35 g/mol
  • InChIKey : AKILLFQNTLYQHV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific compound has been evaluated for its potential effects in these areas.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives are known to interact with various biological targets such as proteins and DNA due to their ability to cross cellular membranes effectively. This property enhances their bioavailability and therapeutic potential in cancer treatment .
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-thiadiazole can inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation. The IC50 values for these inhibitors ranged from 31.9 μM to 32.2 μM against specific cancer cell lines .
    • Another investigation found that certain thiadiazole compounds increased apoptotic cell proportions significantly in MCF-7 breast cancer cells compared to control groups .

Antiviral Activity

Thiadiazole derivatives have shown promise as antiviral agents. For instance:

  • They have been reported to inhibit the activity of NS5B RNA polymerase, an enzyme critical for viral replication, achieving over 95% inhibition in vitro .

Anti-inflammatory Activity

Research suggests that thiadiazole compounds may also possess anti-inflammatory properties:

  • Some studies indicate that these compounds can reduce inflammation by inhibiting key signaling pathways involved in inflammatory responses .

Summary of Biological Activities

Activity TypeMechanismIC50/EC50 ValuesReferences
AnticancerInhibition of FAK and topoisomerase II31.9 - 32.2 μM
AntiviralInhibition of NS5B RNA polymerase>95% inhibition
Anti-inflammatoryInhibition of inflammatory pathwaysNot specified

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